molecular formula C18H19N3O3 B2832889 N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide CAS No. 1207002-43-4

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide

Cat. No.: B2832889
CAS No.: 1207002-43-4
M. Wt: 325.368
InChI Key: WWORWKITDPCRSM-UHFFFAOYSA-N
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Description

    Reactants: Dihydropyridine intermediate, pyrrolidine-1-carbonyl chloride

    Conditions: Base such as triethylamine, solvent like dichloromethane

    Product: Pyrrolidine-1-carbonyl substituted dihydropyridine

  • Step 3: Benzamide Formation

      Reactants: Pyrrolidine-1-carbonyl substituted dihydropyridine, benzoyl chloride

      Conditions: Base such as pyridine, solvent like dichloromethane

      Product: N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide typically involves multi-step organic synthesis techniques. One common approach is to start with the preparation of the dihydropyridine core, which can be achieved through a Hantzsch dihydropyridine synthesis. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic or basic conditions.

    • Step 1: Synthesis of Dihydropyridine Core

        Reactants: Aldehyde, β-keto ester, ammonia or ammonium salt

        Conditions: Acidic or basic medium, typically reflux conditions

        Product: Dihydropyridine intermediate

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The dihydropyridine ring can undergo oxidation to form pyridine derivatives.

      Reduction: The carbonyl groups present in the compound can be reduced to alcohols.

      Substitution: The benzamide group can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

      Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

      Substitution: Nucleophiles such as amines, thiols under basic conditions

    Major Products

      Oxidation: Pyridine derivatives

      Reduction: Alcohol derivatives

      Substitution: Various substituted benzamides

    Scientific Research Applications

    Chemistry

    In chemistry, N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

    Biology

    In biological research, this compound may be investigated for its potential as a pharmacological agent. The presence of the dihydropyridine ring suggests that it could interact with calcium channels, similar to other dihydropyridine derivatives used in cardiovascular medicine.

    Medicine

    In medicine, the compound could be explored for its therapeutic potential. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

    Industry

    In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

    Mechanism of Action

    The mechanism of action of N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. For example, if it acts on calcium channels, it could inhibit calcium influx, leading to various physiological effects.

    Comparison with Similar Compounds

    Similar Compounds

      N-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)benzamide: Lacks the pyrrolidine-1-carbonyl group.

      N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide: Has an acetamide group instead of a benzamide group.

    Uniqueness

    N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the dihydropyridine and pyrrolidine-1-carbonyl groups makes it a versatile compound for various applications.

    This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H19N3O3/c1-20-12-14(17(23)21-9-5-6-10-21)11-15(18(20)24)19-16(22)13-7-3-2-4-8-13/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,19,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WWORWKITDPCRSM-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C=C(C=C(C1=O)NC(=O)C2=CC=CC=C2)C(=O)N3CCCC3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H19N3O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    325.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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